4-methyl-3-(pyridin-2-yl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one
Description
4-methyl-3-(pyridin-2-yl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one is a triazolone derivative characterized by a 1,2,4-triazol-5(4H)-one core substituted with a pyridin-2-yl group at position 3 and a 3-(trifluoromethyl)benzyl group at position 1.
Properties
IUPAC Name |
4-methyl-5-pyridin-2-yl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O/c1-22-14(13-7-2-3-8-20-13)21-23(15(22)24)10-11-5-4-6-12(9-11)16(17,18)19/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIYYCAKVUXQOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-3-(pyridin-2-yl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one is a member of the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 392.35 g/mol. Its structure features a triazole ring, a pyridine moiety, and a trifluoromethyl-benzyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆F₃N₅O |
| Molar Mass | 392.35 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
1,2,4-triazole derivatives are known for their antimicrobial properties. Research indicates that compounds with similar structural features exhibit significant antibacterial and antifungal activities. For instance, triazoles have shown efficacy against resistant strains of Staphylococcus aureus and Escherichia coli .
Case Study:
In a comparative study of various triazole derivatives, those containing trifluoromethyl groups demonstrated enhanced activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.125 to 8 μg/mL for certain derivatives .
Anticancer Activity
The triazole scaffold has also been explored for anticancer properties. Compounds similar to this compound have been reported to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Research Findings:
A study highlighted that triazole derivatives could inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity .
The biological activity of this compound is likely attributed to several mechanisms:
- Enzyme Inhibition: Triazoles often act as enzyme inhibitors, particularly against targets involved in DNA synthesis and metabolism.
- Molecular Interactions: The presence of electron-withdrawing groups like trifluoromethyl enhances the lipophilicity and overall interaction with biological membranes .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the triazole ring significantly affect biological activity. The introduction of electron-donating groups at specific positions enhances antibacterial potency while maintaining low cytotoxicity against human cells .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that triazole derivatives exhibit promising antimicrobial activity. For instance, studies have focused on synthesizing novel triazole compounds to combat resistant strains of bacteria and fungi. The compound has been evaluated for its efficacy against various microbial pathogens, showing substantial activity that could be harnessed for therapeutic purposes.
Case Study:
A study synthesized several triazole derivatives and evaluated their antimicrobial properties using agar-well diffusion methods. Compounds similar to 4-methyl-3-(pyridin-2-yl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans .
Antifungal Applications
The compound has also shown potential as an antifungal agent. Its structure allows for interaction with fungal enzymes, inhibiting their growth and proliferation.
Research Findings:
In a comparative study, several triazole derivatives were tested against Candida species. Some exhibited minimum inhibitory concentration (MIC) values lower than established antifungals like fluconazole, indicating a strong potential for clinical application .
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.
General Synthetic Route
The synthesis can be summarized in the following steps:
- Formation of Triazole Ring: The initial step often involves cyclization reactions that form the triazole core.
- Functionalization: Subsequent reactions introduce various substituents (e.g., trifluoromethyl and pyridine groups) to enhance biological activity.
- Purification: The final product is purified using techniques such as recrystallization or chromatography.
Table 1: Summary of Synthetic Methods
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclization | Hydrazine derivatives | Formation of triazole ring |
| 2 | Substitution | Alkyl halides, trifluoromethyl reagents | Functionalized triazole |
| 3 | Purification | Solvents for recrystallization | Pure compound ready for testing |
Cancer Treatment
Emerging research suggests that triazole derivatives could be developed as anti-cancer agents due to their ability to inhibit specific protein kinases involved in tumor growth.
Clinical Insights:
Studies have indicated that compounds structurally related to this compound exhibit selective cytotoxicity against cancer cell lines while sparing normal cells .
Inhibition of Protein Kinases
The compound's mechanism may involve the inhibition of protein kinase activity, which is crucial in various signaling pathways associated with cancer proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and analogous triazolone derivatives:
Key Structural and Functional Insights:
Substituent Positioning: The target compound’s 3-(trifluoromethyl)benzyl group differs from the Gαq-RGS2 activator’s 4-CF₃-phenyl substituent. Para-substituted CF₃ groups (as in the Gαq compound) may alter steric interactions compared to meta-substitution . Pyridin-2-yl (target) vs. 5-chloro-2-hydroxyphenyl (Gαq activator): The latter’s phenolic hydroxyl group could enhance solubility but reduce membrane permeability .
The target compound’s pyridinyl group might target different pathways, such as kinase inhibition. Aprepitant-related impurities (e.g., EP Impurity E) highlight the role of triazolones in antiemetic drug synthesis, though their structural complexity may limit bioavailability compared to simpler analogs .
Physicochemical Properties :
- The target compound ’s molecular weight (~367 g/mol) is lower than Aprepitant impurities (~534 g/mol), favoring better absorption.
- 3-(Chloromethyl)-triazolone serves as a synthetic intermediate, lacking bioactive substituents but enabling modular derivatization .
Trifluoromethyl Group Impact: CF₃ groups in all compounds enhance resistance to oxidative metabolism.
Research Findings and Trends
- Triazolone Scaffold Versatility : The 1,2,4-triazol-5(4H)-one core is widely utilized in medicinal chemistry due to its stability and hydrogen-bonding capacity. Modifications at positions 1 and 3 dictate target selectivity .
- Synthetic Applications : Compounds like 3-(chloromethyl)-triazolone () are pivotal intermediates, enabling rapid diversification via nucleophilic substitution .
Preparation Methods
Cyclocondensation of Pyridine-2-carbohydrazide
The triazolone core is synthesized via cyclization of pyridine-2-carbohydrazide with methyl acetoacetate under acidic conditions.
Procedure :
- Pyridine-2-carbohydrazide (1.0 equiv) and methyl acetoacetate (1.2 equiv) are refluxed in ethanol with catalytic p-toluenesulfonic acid (PTSA) for 6–8 hours.
- The reaction mixture is cooled, and the precipitated solid is filtered and recrystallized from ethanol.
Mechanism :
The reaction proceeds through nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon of methyl acetoacetate, followed by cyclodehydration to form the triazolone ring.
Characterization Data :
- Yield : 68–72%
- 1H NMR (DMSO-d6) : δ 8.65 (d, 1H, pyridyl H6), 8.12 (t, 1H, pyridyl H4), 7.89 (d, 1H, pyridyl H3), 7.52 (t, 1H, pyridyl H5), 3.21 (s, 3H, N-CH3).
- MS (ESI+) : m/z 203.1 [M+H]+.
N-Alkylation with 3-(Trifluoromethyl)benzyl Bromide
Optimization of Alkylation Conditions
The 1-position nitrogen of the triazolone intermediate is alkylated using 3-(trifluoromethyl)benzyl bromide under basic conditions.
Procedure :
- The triazolone intermediate (1.0 equiv) is dissolved in anhydrous DMF.
- Potassium carbonate (2.0 equiv) and 3-(trifluoromethyl)benzyl bromide (1.5 equiv) are added, and the mixture is stirred at 60°C for 12 hours.
- The product is extracted with ethyl acetate, washed with water, and purified via silica gel chromatography (heptane/ethyl acetate, 3:1).
Critical Parameters :
- Base Selection : K2CO3 outperforms NaH due to milder conditions and reduced side reactions.
- Solvent : DMF enhances solubility of the triazolone intermediate.
Characterization Data :
- Yield : 65–70%
- 1H NMR (CDCl3) : δ 8.72 (d, 1H, pyridyl H6), 8.25 (d, 1H, benzyl H2), 7.89 (t, 1H, pyridyl H4), 7.76 (s, 1H, benzyl H6), 7.62 (d, 1H, benzyl H4), 5.42 (s, 2H, N-CH2), 3.34 (s, 3H, N-CH3).
- 19F NMR (CDCl3) : δ -62.5 (s, CF3).
Alternative Synthetic Routes
Hydrazinolysis of Thioamide Derivatives
An alternative approach involves the hydrazinolysis of ethyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate, followed by cyclization:
- Pyridine-2-carbothioamide is reacted with ethyl 2-chloroacetoacetate to form a thiazole intermediate.
- Hydrazinolysis with hydrazine hydrate yields a carbohydrazide, which is cyclized to the triazolone.
Limitations : Lower yields (50–55%) and competing side products.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Cyclocondensation | 68–72 | ≥95 | 6–8 |
| Thioamide Hydrazinolysis | 50–55 | 90 | 12 |
The cyclocondensation route is preferred due to higher efficiency and scalability.
Challenges and Mitigation Strategies
Regioselectivity in Alkylation :
Trifluoromethyl Group Stability :
Spectroscopic and Chromatographic Validation
- HPLC Purity : 98.5% (C18 column, acetonitrile/water, 70:30).
- IR (KBr) : 1685 cm−1 (C=O), 1320 cm−1 (C-F).
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-methyl-3-(pyridin-2-yl)-1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazol-5(4H)-one?
- Methodological Answer : The synthesis typically involves multi-step routes with careful control of reaction parameters. Key steps include:
- Coupling reactions : Formation of the triazole core via cyclization reactions under reflux conditions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
- Temperature control : Maintain 80–100°C to balance reaction rate and side-product formation.
- Purification : Column chromatography or recrystallization to achieve >95% purity.
Yield optimization often requires iterative adjustment of stoichiometry and catalyst loading (e.g., Pd-based catalysts for cross-coupling steps) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with pyridinyl and trifluoromethylbenzyl protons showing distinct splitting patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity and identifies byproducts.
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 405.12) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar triazole derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions or structural variations. Strategies include:
- Comparative bioassays : Test the compound alongside analogs under standardized conditions (e.g., MIC assays for antimicrobial activity).
- Structure-Activity Relationship (SAR) analysis : Modify substituents (e.g., trifluoromethyl group) to isolate contributions to activity .
- Target validation : Use knock-out models or siRNA to confirm interactions with enzymes (e.g., kinase inhibition assays) .
Q. What strategies are recommended for improving regioselectivity during triazole-ring functionalization?
- Methodological Answer : Regioselectivity challenges arise in triazole chemistry due to tautomerism. Solutions include:
- Protecting-group strategies : Temporarily block reactive sites (e.g., benzyl groups on nitrogen) to direct substitutions .
- Catalytic control : Use Cu(I) or Ru catalysts to favor 1,4- over 1,5-regioisomers in click chemistry .
- Computational modeling : DFT studies predict electronic and steric effects of substituents on reaction pathways .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC values against purified targets (e.g., cytochrome P450 isoforms) using fluorogenic substrates .
- Molecular docking : Simulate binding poses with software like AutoDock Vina, focusing on hydrogen bonding with the pyridinyl group and hydrophobic interactions with the trifluoromethylbenzyl moiety .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to validate docking predictions .
Data Analysis & Experimental Design
Q. How should researchers design stability studies for this compound under physiological conditions?
- Methodological Answer :
- pH-dependent stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC.
- Metabolic stability : Use liver microsomes (human/rat) to assess susceptibility to cytochrome P450-mediated oxidation .
- Light/heat sensitivity : Conduct accelerated stability studies (40°C/75% RH) with UV-vis spectroscopy to detect photodegradation .
Q. What statistical approaches are suitable for analyzing dose-response data in preclinical studies?
- Methodological Answer :
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC and efficacy.
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s test) to identify significant differences in potency.
- Principal Component Analysis (PCA) : Reduce dimensionality in multi-parametric datasets (e.g., combining enzyme inhibition and cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
